molecular formula C9H12N2 B13841785 N'-(2-methylphenyl)ethanimidamide

N'-(2-methylphenyl)ethanimidamide

Cat. No.: B13841785
M. Wt: 148.20 g/mol
InChI Key: KDTWOFBQQCILRP-UHFFFAOYSA-N
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Description

N’-(2-methylphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O. It is also known by its IUPAC name, (1Z)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the ethanimidamide moiety, which is further substituted with a 2-methylphenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methylphenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using sodium borohydride to yield the desired N’-(2-methylphenyl)ethanimidamide .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-methylphenyl)ethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N'-(2-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3,(H2,10,11)

InChI Key

KDTWOFBQQCILRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(C)N

Origin of Product

United States

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